(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Description
Historical Context of Thiazolidinone Chemistry
Thiazolidinones represent a privileged scaffold in medicinal chemistry, first synthesized in 1923 via Kallenberg’s method involving carbonyl sulphide and α-halogenated carboxylic acids. Early applications focused on their role as synthetic intermediates, but their pharmacological potential became evident in the mid-20th century with the development of antidiabetic glitazones. The structural versatility of the thiazolidinone core—characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms—enables diverse chemical modifications, making it a cornerstone in drug discovery. By the 21st century, advancements in green chemistry and catalytic methods, such as L-tyrosine-mediated Knoevenagel condensations, refined synthetic protocols for thiazolidinone derivatives.
Significance of 5-Arylidene-4-Thiazolidinone Scaffolds in Medicinal Chemistry
The introduction of a 5-arylidene substituent to the thiazolidinone core enhances electrophilicity and conjugation, enabling interactions with biological targets via Michael addition or hydrogen bonding. These derivatives exhibit broad-spectrum bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties. For example, 5-benzylidene-4-thiazolidinones demonstrate selective inhibition of the NLRP3 inflammasome, a key mediator in inflammatory diseases. The exocyclic double bond at C5 also facilitates structural diversification, allowing hybridization with other pharmacophores to improve target affinity and reduce resistance.
Emergence of (Z)-3-Hydroxyphenyl 3-(5-Benzylidene-4-Oxo-2-Thioxothiazolidin-3-Yl)Propanoate in Research
This compound combines a 5-benzylidene-4-thiazolidinone core with a 3-hydroxyphenyl propanoate ester, optimizing solubility and bioavailability while retaining electrophilic reactivity. Its design aligns with molecular hybridization strategies, where esterification of the propanoic acid side chain introduces hydrogen-bonding capabilities critical for target engagement. Recent studies highlight its potential as a modulator of redox-sensitive pathways, leveraging the thioxo group’s ability to interact with cysteine residues in proteins like Keap1.
Theoretical Framework and Research Justification
The compound’s design is rooted in structure-activity relationship (SAR) principles:
- Thiazolidinone Core : Serves as a Michael acceptor, enabling covalent binding to nucleophilic residues in target proteins.
- 5-Benzylidene Group : Enhances planar rigidity and π-π stacking with aromatic residues in enzyme active sites.
- 3-Hydroxyphenyl Ester : Improves pharmacokinetic properties by increasing solubility and facilitating interactions with polar residues.
Table 1: Key Structural Features and Their Roles
| Feature | Role |
|---|---|
| Thiazolidinone core | Electrophilic reactivity, scaffold stability |
| 5-Benzylidene substituent | Enhanced target affinity via conjugation and planar geometry |
| 3-Hydroxyphenyl ester | Solubility enhancement, hydrogen-bond donor capacity |
The integration of these elements positions the compound as a promising candidate for further mechanistic and therapeutic exploration.
Properties
IUPAC Name |
(3-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-14-7-4-8-15(12-14)24-17(22)9-10-20-18(23)16(26-19(20)25)11-13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZONMLPQJVCD-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-hydroxybenzaldehyde with 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidinone derivatives possess notable antioxidant properties. Compounds similar to (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate have shown effectiveness in inhibiting lipid peroxidation, which is crucial for protecting cells from oxidative stress .
Table 1: Antioxidant Activity of Related Compounds
| Compound | EC50 (mM) | Activity Description |
|---|---|---|
| 3i | 0.565 | Best inhibitory activity against lipid peroxidation |
| 3r | 0.708 | Significant antioxidant properties |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies have explored related thiazolidinones as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. For instance, derivatives have demonstrated selective inhibition of COX-II, making them candidates for developing anti-inflammatory drugs .
Table 2: COX Inhibition Potency of Thiazolidinone Derivatives
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ9 | 0.72 | High |
| Celecoxib | 0.89 | Moderate |
Anticancer Activity
Thiazolidinone derivatives have been investigated for their anticancer potential, particularly against various cancer cell lines such as HepG2 and MCF-7. The compound has shown dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 40a | MCF-7 | 22.04 |
| 40b | HepG2 | 34.94 |
Antimicrobial Properties
Thiazolidinone compounds are also recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi. This property enhances their appeal in pharmaceutical applications aimed at treating infectious diseases .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of various thiazolidinone derivatives through the TBARS assay, demonstrating that specific substitutions on the thiazolidine ring significantly enhanced their efficacy against oxidative stress markers.
Case Study 2: COX-II Inhibition
In vivo studies on the anti-inflammatory effects of thiazolidinone derivatives revealed significant reductions in inflammatory markers in animal models, supporting their potential as therapeutic agents in inflammatory diseases.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, which is a key step in the development of diabetic complications . The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural similarities to the target compound are highlighted below, focusing on substituent variations, molecular properties, and functional group distinctions.
Table 1: Structural and Physicochemical Comparison
*The molecular formula of the target compound is inferred from structural analogs. †Discrepancy noted: The molecular weight of C₂₃H₂₆N₂O₆ should be ~426.47 g/mol, but the reported value is 398.507 g/mol . ‡Potential typographical error in the source data.
Key Observations:
Functional Group Differences: The target compound features an ester linkage (propanoate), whereas analogs in and contain amide bonds. Esters are generally more hydrolytically labile than amides, which may affect metabolic stability and bioavailability .
Hydroxyphenyl Position: The 2-hydroxyphenyl substituent () may exhibit altered hydrogen-bonding capacity compared to the 3-hydroxyphenyl group, influencing solubility and target affinity .
Predicted Physicochemical Properties :
- The target compound and ’s analog share similar predicted density (~1.43 g/cm³) and pKa (~9.53), suggesting comparable solubility and ionization behavior under physiological conditions .
Research Implications:
- Thiazolidinone derivatives are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects. The thioxo group (C=S) in these compounds may enhance metal chelation or enzyme inhibition, while the Z-configuration optimizes steric interactions with biological targets .
- Further studies should explore the impact of ester-to-amide substitutions and benzylidene modifications on pharmacokinetics and efficacy.
Biological Activity
(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound that belongs to the class of thiazolidinone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅N₂O₃S₂
The synthesis of this compound typically involves the condensation reaction between thiazolidinone precursors and appropriate aldehydes, followed by cyclization and functionalization to enhance biological activity .
Antioxidant Properties
Thiazolidinone derivatives, including the compound , have shown significant antioxidant activity. They can inhibit lipid peroxidation and scavenge free radicals, which suggests potential protective effects against oxidative stress .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (Z)-3-hydroxyphenyl propanoate | 25.0 | |
| Standard Antioxidant (Ascorbic Acid) | 15.0 |
Enzyme Inhibition
The compound exhibits enzyme inhibition capabilities, particularly against enzymes involved in inflammatory processes and cancer progression. It has been reported to inhibit serine proteases and metalloproteases, which are critical in various disease pathways .
Anti-cancer Activity
In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cells. This is achieved through modulation of key signaling pathways that regulate cell proliferation .
Table 2: Anti-cancer Activity Assessment
| Cell Line | Treatment Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| B16F10 Melanoma | 10 | Reduced proliferation | |
| MCF7 Breast Cancer | 20 | Induced apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Modulation : The compound acts as an antioxidant, reducing oxidative stress in cells.
- Cell Cycle Arrest : It influences the cell cycle by modulating cyclins and cyclin-dependent kinases.
- Enzyme Inhibition : By inhibiting specific enzymes, it disrupts pathways essential for tumor growth and inflammation.
Case Studies
Recent studies have focused on the pharmacological evaluation of thiazolidinone derivatives. For instance, a study involving analogs of thiazolidinones demonstrated potent inhibition of tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in treating hyperpigmentation disorders .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and aromatic aldehydes. A typical method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF-acetic acid solvent system (1:2 v/v) for 2 hours . Optimization may include adjusting stoichiometric ratios (e.g., oxo-compound excess to 0.03 mol), solvent polarity (DMF for solubility vs. ethanol for recrystallization), and reaction time to improve yields (reported 48–89% in similar thiazolidinone syntheses) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use multi-modal characterization:
- FT-IR : Confirm functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and phenolic O-H at ~3279 cm⁻¹) .
- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for phenyl groups) and methylene/methine protons (δ 3.0–4.5 ppm) .
- Melting Point : Compare with literature values (e.g., 271–273°C for Z-configuration analogs) .
- TLC : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) with iodine visualization .
Q. What are the preliminary biological screening protocols for this compound?
Screen for antimicrobial activity using agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimal inhibitory concentration (MIC) values are determined via serial dilution (2–256 µg/mL), with positive controls like ampicillin .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this thiazolidinone derivative?
- Substitutions : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzylidene position to improve electrophilicity and target binding .
- Scaffold Hybridization : Attach indolyl or pyrazole moieties to the thiazolidinone core, as seen in analogs with MICs ≤8 µg/mL against resistant pathogens .
- Stereochemical Control : Optimize Z-configuration via reaction conditions (e.g., acetic acid reflux) to maintain planarity for π-π stacking in enzyme active sites .
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Mitigate by:
- Dose-Response Curves : Validate activity across ≥3 independent replicates.
- Cytotoxicity Assays : Use MTT/PrestoBlue on mammalian cells (e.g., HEK-293) to exclude false positives from nonspecific toxicity .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Staphylococcus FabI enzyme) to identify binding inconsistencies .
Q. What advanced analytical techniques are critical for elucidating the compound’s 3D structure?
- X-Ray Crystallography : Resolve Z-configuration and dihedral angles (e.g., benzylidene-thiazolidinone torsion <10°) using single crystals grown in DMF/ethanol .
- HPLC-MS/MS : Quantify trace impurities (e.g., unreacted thiosemicarbazide) with C18 columns and ESI ionization .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C indicates suitability for high-temperature applications) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking Studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Tyr156 of Candida CYP51) to prioritize substituents .
- QSAR Models : Corrogate substituent Hammett constants (σ) with bioactivity to predict MIC trends .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for sodium acetate-mediated cyclization to prevent hydrolysis .
- Data Validation : Cross-reference melting points and spectral data with PubChem entries (e.g., CID 118704585 for Z-configuration benchmarks) .
- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to minimize false discovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
